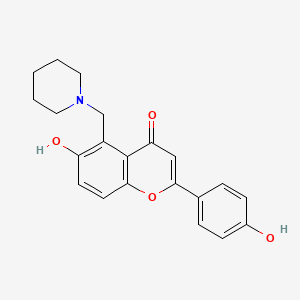![molecular formula C10H12N4O5 B15141119 [1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
[1',2',3',4',5'-13C5]Inosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1’,2’,3’,4’,5’-13C5]Inosine: is a stable isotope-labeled compound of inosine, a nucleoside formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond . This compound is used primarily in scientific research as a tracer in metabolic studies and for the quantification of inosine in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]Inosine involves the incorporation of carbon-13 isotopes into the ribose moiety of inosine. This can be achieved through the chemical synthesis of labeled ribose followed by its attachment to hypoxanthine . The reaction conditions typically involve the use of protective groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation.
Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]Inosine is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of labeled ribose and its subsequent coupling with hypoxanthine under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: [1’,2’,3’,4’,5’-13C5]Inosine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert inosine to hypoxanthine.
Substitution: Inosine can participate in nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products:
Oxidation: Inosine monophosphate (IMP), xanthosine monophosphate (XMP).
Reduction: Hypoxanthine.
Substitution: Various substituted inosine derivatives.
科学研究应用
Chemistry: [1’,2’,3’,4’,5’-13C5]Inosine is used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism . It helps in the quantification and analysis of inosine in complex biological systems .
Biology: In biological research, [1’,2’,3’,4’,5’-13C5]Inosine is used to study the role of inosine in RNA editing and its involvement in various cellular processes . It is also used to investigate the effects of inosine on cell signaling and gene expression .
Medicine: In medical research, [1’,2’,3’,4’,5’-13C5]Inosine is explored for its potential neuroprotective properties. It has been studied for its role in promoting axonal growth and recovery in spinal cord injuries and stroke .
Industry: In the pharmaceutical industry, [1’,2’,3’,4’,5’-13C5]Inosine is used in the development of new drugs and therapeutic agents . It serves as a reference standard in the quality control of inosine-containing products.
作用机制
[1’,2’,3’,4’,5’-13C5]Inosine exerts its effects through various molecular pathways. It acts as an agonist of nerve growth factor-activated protein kinase (N-Kinase), promoting axonal growth and differentiation . Inosine is also converted to cyclic nucleotides, which help in overcoming the inhibitory effects of myelin on nerve regeneration . Additionally, inosine stimulates the survival of astrocytes and enhances neuritogenesis .
相似化合物的比较
Inosine-2,8-d2: Another isotopically labeled inosine used in metabolic studies.
Inosine-13C10,15N4: A more extensively labeled inosine used for detailed metabolic tracing.
Inosine-13C3: A partially labeled inosine used in specific research applications.
Uniqueness: [1’,2’,3’,4’,5’-13C5]Inosine is unique due to its specific labeling pattern, which allows for precise tracking of the ribose moiety in metabolic studies . This makes it particularly valuable in research focused on nucleoside metabolism and the role of inosine in various biological processes .
属性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
273.19 g/mol |
IUPAC 名称 |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
InChI 键 |
UGQMRVRMYYASKQ-DPSGQCENSA-N |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]O)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)

![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)


